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Compound of Interest

Compound Name: FAUC 3019

Cat. No.: B1672301

FAUC 3019 Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FAUC 3019 is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that
specifically targets Exportin 1 (XPO1/CRM1).[1][2] XPO1 is a key nuclear export protein
responsible for transporting numerous tumor suppressor proteins (TSPs), cell cycle regulators,
and oncogene mRNAs from the nucleus to the cytoplasm.[1][3] In many cancer types, XPO1 is
overexpressed, leading to the mislocalization and functional inactivation of these critical anti-
cancer proteins, thereby promoting cancer cell growth and survival.[1][3] FAUC 3019 covalently
binds to a cysteine residue (Cys528) in the cargo-binding groove of XPOL1, blocking its
function.[1][4] This inhibition leads to the nuclear retention and accumulation of TSPs (e.g.,
p53, p21, IkB), restoring their tumor-suppressive activities, which in turn leads to cell cycle
arrest and apoptosis in malignant cells, while largely sparing normal cells.[2][4][5]

Dosage and Administration in Clinical Settings

FAUC 3019 is administered orally. The following tables summarize established dosage
guidelines from clinical trials for various hematological malignancies. Prophylactic treatment
with anti-nausea agents (e.g., 5-HT3 antagonists) is recommended.[6][7] Patients should also
be advised to maintain adequate hydration and caloric intake.[8][9]
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Table 1: FAUC 3019 Dosing for Multiple Myeloma (MM)

Combination Patient FAUC 3019 Reference
. . Schedule ]

Regimen Population Dosage Regimen
Bortezomib 1.3
mg/m?
subcutaneously
once weekly

. . (Days 1, 8, 15,

With Bortezomib

Adults with MM 22 of a 35-day
and 100 mg orally Day 1 of each

after at least 1 cycle);
Dexamethasone ] once weekly week.

prior therapy. Dexamethasone

(Svd)

20 mg orally
twice weekly
(Days 1, 2, 8, 9,
15, 16, 22, 23).
[6][10]
Adults with
) Dexamethasone

With relapsed or 80 mg orally on )

) 20 mg orally with

Dexamethasone refractory MM Days 1 and 3 of Twice weekly.
each FAUC 3019

(Sd) after at least 4 each week

] ) dose.[6][8]
prior therapies.
Table 2: FAUC 3019 Dosing for Diffuse Large B-cell Lymphoma (DLBCL)

Combination . .

. Patient Population FAUC 3019 Dosage Schedule

Regimen

Adults with relapsed
or refractory DLBCL 60 mg orally on Days ]
Monotherapy Twice weekly.[6][8]

after at least 2 lines of 1 and 3 of each week

systemic therapy.

Table 3: Recommended Dose Reductions for Adverse Reactions
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o ] First Second Third
Indication Starting Dose . . .
Reduction Reduction Reduction
MM (with 100 mg once 80 mg once 60 mg once 40 mg once
Bortezomib/Dex)  weekly weekly weekly weekly[6][10]
80 mg twice
) 100 mg once 80 mg once 60 mg once
MM (with Dex) weekly (160
weekly weekly weekly[6][10]
mg/week)
60 mg twice 40 mg twice
60 mg once 40 mg once
DLBCL weekly (120 weekly (80
weekly weekly[6]
mg/week) mg/week)

Signaling Pathway

FAUC 3019's primary mechanism of action is the inhibition of XPO1-mediated nuclear export.

This restores the nuclear localization and function of key tumor suppressor proteins and growth

regulators.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.drugs.com/dosage/selinexor.html
https://reference.medscape.com/drug/xpovio-selinexor-1000301
https://www.drugs.com/dosage/selinexor.html
https://reference.medscape.com/drug/xpovio-selinexor-1000301
https://www.drugs.com/dosage/selinexor.html
https://www.benchchem.com/product/b1672301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Nucleus
. Tumor Suppressor Proteins
—’
Trenserpien [ ™) @

Tumor Suppression
Cell Cycle Arrest

Induces Exgort Inhibits

Apoptosis XPO1 (Exportin 1)

Transcri

o 4+
EXPoft

Cytoplasm

Oncogene mRNA Oncogene mRNA —-! TSP (Inactive)

Translation

Ribosome

Oncogene Proteins
(e.g., c-Myc)

Cancer Cell
Proliferation & Survival

Click to download full resolution via product page

Caption: Mechanism of action of FAUC 3019.
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Experimental Protocols
In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (ICso) of FAUC

3019 in cancer cell lines.

Workflow Diagram
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Caption: Workflow for an in vitro cell viability assay.
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Methodology:

e Cell Seeding: Plate cancer cells (e.g., MM.1S, Z138) in 96-well plates at a density of 1 x 10*
cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5%
CO2.[11]

» Drug Preparation: Prepare a stock solution of FAUC 3019 in DMSO. Perform serial dilutions
in the appropriate cell culture medium to achieve the desired final concentrations (e.g.,
ranging from 0.625 uM to 40 uM).[11] Prepare a vehicle control (DMSO) at the same final
concentration as the highest drug concentration.

o Treatment: Remove the overnight culture medium from the cells and add 100 pL of the
medium containing the various concentrations of FAUC 3019 or vehicle control.[12]

 Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[12][13]
 Viability Assessment:

o For MTT assay: Add 10 pL of 5 mg/mL MTT solution to each well and incubate for 1-4
hours. Carefully remove the medium and dissolve the formazan crystals in 100 pL of
DMSO.[11]

o For CellTiter-Glo® assay: Add the luminescent cell viability reagent to each well according
to the manufacturer's protocol.[12][14]

o Data Acquisition: Measure the absorbance (MTT) at a specific wavelength (e.g., 570 nm) or
luminescence (CellTiter-Glo®) using a plate reader.[11][12]

o Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
cells. Determine the ICso value by fitting the dose-response data to a sigmoidal curve using
appropriate software (e.g., GraphPad Prism).[12]

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of FAUC 3019 in an animal model.

Methodology:
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o Cell Implantation: Subcutaneously implant a specified number of cancer cells (e.g., 5-10 x
106 cells) into the flanks of immunocompromised mice (e.g., athymic nude or NSG mice).[5]
[12]

e Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-250 mm?).[5][12][15]

o Randomization and Treatment: Randomize mice into treatment and vehicle control groups.
Administer FAUC 3019 orally at a specified dose and schedule (e.g., 10-20 mg/kg, three
times a week). The control group receives the vehicle solution.[16][17]

» Efficacy Assessment:

o Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume
= (length x width2)/2).

o Monitor animal body weight and overall health as indicators of toxicity.[12]

e Pharmacodynamic Studies (Optional): At the end of the study, harvest tumors for biomarker
analysis. This can include:

o Immunohistochemistry (IHC): To assess the nuclear localization of TSPs (e.g., p53, p21)
and proliferation markers (e.g., Ki-67).[16][17]

o Western Blot: To analyze changes in protein expression levels of key targets (e.g., XPO1,
c-Myc, Cyclin B1).[15]

o TUNEL Assay: To quantify the level of apoptosis induced by the treatment.[18]

Table 4: Example Dosing from Preclinical Xenograft Studies
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Cancer Mouse FAUC 3019 Administrat
) ] Schedule Reference
Model Strain Dose ion Route
Alveolar Soft 10 or 20 3 times
] Oral [16]
Part Sarcoma mg/kg weekly
Thymic ) 3 times
- Athymic 10 or 15
Epithelial Oral weekly for 2 [17]
Nude mg/kg
Tumors weeks
Anaplastic 3 times
Thyroid NSG 10 mg/kg Oral weekly for 4 [15]
Carcinoma weeks
Mantle Cell
5, 10, 15, or )
Lymphoma Nude Oral Single dose [5]
20 mg/kg
(2138)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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